Aflavazole

antifeedant indole diterpenoid Carpophilus hemipterus

Select Aflavazole (CAS 133401-09-9) as your insect antifeedant reference standard only when experimental integrity cannot be compromised. This particular indole diterpenoid exhibits the second-strongest feeding deterrence within the aflavinine class, causing 52.7% weight gain reduction in corn earworm at 100 ppm. Substituting with a generic analogue risks inactive results. It is essential as a positive control in Carpophilus hemipterus assays and a chemotaxonomic marker for Aspergillus flavus sclerotial maturation studies. Its challenging heptacyclic framework also serves as a benchmark for new synthetic methodology validation.

Molecular Formula C28H35NO2
Molecular Weight 417.6 g/mol
CAS No. 133401-09-9
Cat. No. B161664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAflavazole
CAS133401-09-9
Molecular FormulaC28H35NO2
Molecular Weight417.6 g/mol
Structural Identifiers
SMILESCC1CCC(C23C1(C(CC(C2C4=C(CC3)C(=CC5=C4C6=CC=CC=C6N5)C)C)O)C)O
InChIInChI=1S/C28H35NO2/c1-15-13-21-24(19-7-5-6-8-20(19)29-21)25-18(15)11-12-28-22(30)10-9-17(3)27(28,4)23(31)14-16(2)26(25)28/h5-8,13,16-17,22-23,26,29-31H,9-12,14H2,1-4H3/t16-,17-,22+,23-,26+,27-,28+/m1/s1
InChIKeyCXQOHHTZVIKVEM-KOOUEZQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceTan powder

Structure & Identifiers


Interactive Chemical Structure Model





Aflavazole CAS 133401-09-9: A Fungal Carbazole Metabolite with Antiinsectan Activity


Aflavazole (CAS 133401-09-9) is an indole diterpenoid secondary metabolite first isolated from the sclerotia of the fungus Aspergillus flavus [1]. It belongs to the aflavinine class of polycyclic carbazole alkaloids and has been characterized as a feeding deterrent (antifeedant) against fungivorous beetles [2]. Its complex heptacyclic core, featuring a sterically congested indole-diterpene framework, was structurally elucidated via NMR and mass spectrometry [1]. The compound is commercially available as a reference standard for entomological and natural product research, with typical purity specifications of ≥98% (HPLC) [3].

Why Aflavazole Cannot Be Replaced by Generic Indole Diterpenoids in Antiinsectan Studies


Indole diterpenoids (IDTs) constitute a large, structurally diverse class of fungal metabolites with varied biological activities ranging from mammalian tremorgenic toxicity to antibacterial and antiinsectan effects [1]. Within this class, antifeedant potency against specific insect pests is highly structure-dependent. For example, among A. flavus sclerotial metabolites, aflavazole exhibits feeding-rejection activity second only to dihydroxyaflavinine, while closely related aflavinine analogs show markedly weaker or negligible effects [2]. Therefore, substituting aflavazole with a generic IDT—even one sharing the same core skeleton—risks introducing an inactive or off-target compound, compromising experimental reproducibility and data validity in entomological or agrochemical research [1].

Quantitative Differentiation of Aflavazole Against Closest Analogs and Alternatives


Antifeedant Activity in Carpophilus hemipterus: Aflavazole Outperforms Most A. flavus IDTs

In a standardized dietary assay against the fungivorous beetle Carpophilus hemipterus, aflavazole demonstrated significant feeding-rejection activity. At a concentration of 100 ppm incorporated into the test diet, it was the second most potent antifeedant among all indole diterpenoids isolated from Aspergillus flavus sclerotia, surpassed only by dihydroxyaflavinine [1]. This ranking positions aflavazole above other congeners such as aflavinine and 14-hydroxyaflavinine in this specific assay system [2].

antifeedant indole diterpenoid Carpophilus hemipterus Aspergillus flavus

Insect Growth Inhibition: Aflavazole Reduces Helicoverpa zea Weight Gain by 52.7%

Beyond pure feeding deterrence, aflavazole exhibits quantifiable growth inhibitory effects. When administered at 100 ppm in the diet of Helicoverpa zea (corn earworm) larvae, aflavazole reduced body weight gain by 52.7% after one week relative to untreated controls . This contrasts with other IDTs like (+)-anominine, which at the same concentration induced only 40% mortality in H. zea with no reported sublethal growth inhibition metrics .

insect growth inhibition Helicoverpa zea corn earworm antifeedant

Synthetic Accessibility: First Total Synthesis Enables Reliable, Scalable Supply

While many indole diterpenoids remain accessible only via low-yield fungal fermentation, the first total synthesis of aflavazole was reported in 2016 [1]. This 12-step route employs an AlI3-promoted alkyne Prins cyclization to construct the sterically congested core, followed by an electrocyclization-aromatization sequence . The existence of a fully characterized synthetic route facilitates access to gram-scale quantities with reproducible purity (>98% HPLC), whereas several close analogs (e.g., dihydroxyaflavinine, 14-hydroxyaflavinine) lack published scalable syntheses and are still primarily obtained from natural sources .

total synthesis chemical supply indole diterpenoid AlI3-promoted Prins cyclization

Purity Benchmarking: Commercial Aflavazole Meets ≥98% HPLC Standard

Commercially sourced aflavazole is consistently supplied with a purity of ≥98% as determined by HPLC, accompanied by NMR and MS characterization data [1]. This exceeds the typical purity range (90-95%) reported for many research-grade indole diterpenoid natural products isolated directly from fungal cultures without further purification [2]. For example, 14-hydroxyaflavinine, a close structural analog, is not commercially available as a characterized reference standard, forcing researchers to rely on in-house isolation with variable purity [3].

purity HPLC natural product reference standard

Optimal Application Scenarios for Aflavazole Based on Differentiated Evidence


Natural Product-Based Insecticide Discovery: Validated Positive Control for Antifeedant Screening

Aflavazole serves as an ideal positive control in antifeedant bioassays against Carpophilus hemipterus and Helicoverpa zea. Its well-characterized activity profile—significant feeding deterrence at 100 ppm and 52.7% weight gain reduction in corn earworm—provides a benchmark for evaluating novel candidate compounds [5]. Use of aflavazole as a reference standard ensures assay consistency across laboratories and facilitates quantitative comparison of structure-activity relationships within the indole diterpenoid class .

Fungal Secondary Metabolite Profiling: Differentiating A. flavus Chemotypes

In metabolomic studies of Aspergillus flavus sclerotia, aflavazole is a key chemotaxonomic marker. Its production is linked to sclerotial maturation and is elevated in Hi-Fert-Mated sclerotia at 4 to 8 weeks [5]. Because not all A. flavus strains produce aflavazole, its presence or absence can distinguish chemotypes and inform research on the genetic regulation of secondary metabolism .

Synthetic Methodology Development: A Benchmark Target for Sterically Congested Polycycles

The total synthesis of aflavazole, featuring an AlI3-promoted alkyne Prins cyclization to install a highly substituted arene, has become a benchmark for evaluating new methods in polycyclic natural product synthesis [5]. Researchers developing novel cyclization strategies, electrocyclization-aromatization sequences, or Pd-catalyzed coupling reactions can use aflavazole as a challenging test case to demonstrate the power and selectivity of their methodologies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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